molecular formula C15H20N2O4S B6459779 6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide CAS No. 2549133-28-8

6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide

Cat. No.: B6459779
CAS No.: 2549133-28-8
M. Wt: 324.4 g/mol
InChI Key: MMWFMADGJQDLDO-ONNFQVAWSA-N
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Description

6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core with two key substituents: a cyclopentyloxy group at the 6-position and a methanesulfonyl-substituted propenyl moiety at the carboxamide nitrogen (Figure 1).

Structural characterization of such compounds typically employs X-ray crystallography and computational tools. For instance, refinement of crystallographic data may utilize SHELXL, a widely trusted program for small-molecule refinement , while visualization could leverage ORTEP-3 for thermal ellipsoid plotting . The WinGX suite further supports crystallographic analysis by integrating data processing and structure validation .

Properties

IUPAC Name

6-cyclopentyloxy-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)10-4-9-16-15(18)12-7-8-14(17-11-12)21-13-5-2-3-6-13/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3,(H,16,18)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFMADGJQDLDO-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CN=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CN=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison and Hypothesized Effects

Position 6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide ABL001 Functional Implications
6-Position Cyclopentyloxy (bulky, lipophilic) (3R)-3-hydroxypyrrolidin-1-yl (polar, hydrogen-bonding) Cyclopentyloxy enhances membrane permeability but may reduce solubility; hydroxypyrrolidinyl improves solubility and target interaction.
5-Position Unsubstituted 1H-pyrazol-3-yl (aromatic, hydrogen-bonding) Pyrazole in ABL001 likely enhances binding affinity via π-π stacking or H-bonding.
N-Substituent (2E)-3-methanesulfonylprop-2-en-1-yl (electron-withdrawing, rigid) 4-(chlorodifluoromethoxy)phenyl (halogenated, lipophilic) Methanesulfonyl improves metabolic stability; chlorodifluoromethoxy increases hydrophobicity and bioavailability.

Key Findings:

Lipophilicity vs.

Electronic Effects: The methanesulfonyl group introduces electron-withdrawing character, which may stabilize the molecule against oxidative metabolism.

Target Selectivity : ABL001’s pyrazole and hydroxypyrrolidine substituents suggest a design optimized for kinase inhibition (e.g., BCR-ABL), while the target compound’s propenyl sulfone moiety could favor covalent binding to cysteine residues in specific targets .

Research Methodology and Tools

  • Crystallographic Refinement : SHELXL and WinGX are standard for resolving bond lengths and angles, critical for confirming the (2E)-configuration of the propenyl sulfone group.
  • Structure Visualization : ORTEP-3 enables precise depiction of thermal motion and stereochemistry, ensuring accurate structural assignments.

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